2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol
Description
2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol is a fluorinated aromatic ethanol derivative characterized by a phenyl ring substituted with a methyl group at the para position and a trifluoromethyl group at the meta position, linked to an ethanol moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical research . Ethanol derivatives of this class often serve as intermediates in synthesizing bioactive molecules, leveraging their hydroxyl group for further functionalization .
Properties
IUPAC Name |
2-[4-methyl-3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7-2-3-8(4-5-14)6-9(7)10(11,12)13/h2-3,6,14H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJUUFFLUWLVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol typically involves the following steps:
Starting Material: The synthesis begins with 4-Methyl-3-(trifluoromethyl)benzaldehyde.
Reduction Reaction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reduction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the aldehyde group.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert the hydroxyl group to a methyl group using reagents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst.
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation Products: 4-Methyl-3-(trifluoromethyl)benzaldehyde, 4-Methyl-3-(trifluoromethyl)benzoic acid.
Reduction Products: 2-[4-Methyl-3-(trifluoromethyl)phenyl]methane.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its unique structural features that may interact with biological targets.
Biochemical Research: Utilized in studies involving enzyme interactions and metabolic pathways.
Industry:
Materials Science: Incorporated into polymers and other materials to impart specific properties such as hydrophobicity or chemical resistance.
Agrochemicals: Used in the synthesis of active ingredients for pesticides and herbicides.
Mechanism of Action
The mechanism by which 2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol exerts its effects involves:
Molecular Targets: Interaction with enzymes and receptors due to its hydroxyl and trifluoromethyl groups.
Pathways: Modulation of metabolic pathways, potentially affecting processes like signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol with analogous compounds, focusing on structural features, synthesis, and properties.
1-[4-(Trifluoromethyl)phenyl]-2-(trifluoromethylthio)ethanol
- Structure : Features a trifluoromethylthio (-SCF₃) group instead of the methyl substituent on the phenyl ring.
- Molecular Formula : C₁₀H₈F₆OS .
{5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol
- Structure: Incorporates a thiazole ring and methoxy-methylphenyl substituents, with a methanol group instead of ethanol.
- Molecular Formula: C₂₁H₂₀F₃NO₂S .
- Key Differences: The thiazole ring introduces heterocyclic aromaticity, likely enhancing binding affinity in biological targets. The methanol group may reduce steric hindrance compared to ethanol.
- Applications : Thiazole derivatives are common in kinase inhibitors and antimicrobial agents .
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol (Mapenterol)
- Structure: Contains amino and chloro substituents on the phenyl ring, with a branched alkylamine side chain.
- Molecular Formula : C₁₄H₁₉ClF₃N₂O .
- Key Differences: The amino and chloro groups enhance polarity, improving aqueous solubility. The alkylamine chain may facilitate receptor interactions in adrenergic compounds .
1-[2-Hydroxy-5-(trifluoromethoxy)phenyl]ethanone
- Structure : A ketone derivative with a trifluoromethoxy (-OCF₃) group and hydroxyl substituent.
- Molecular Formula : C₉H₇F₃O₃ .
- Key Differences : The ketone group increases electrophilicity, making it reactive toward nucleophiles like Grignard reagents. The -OCF₃ group offers steric and electronic effects distinct from -CF₃ .
- Synthesis: Prepared via oxidation of phenolic precursors using pyridinium dichromate (85% yield) .
Comparative Data Table
Biological Activity
2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol, a compound with significant chemical interest, has been studied for its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential applications in various fields such as pharmacology and biochemistry.
The compound is characterized by the following structural formula:
It features a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic molecules.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Starting Materials : The synthesis often begins with commercially available 4-methyl-3-trifluoromethylphenol.
- Reagents : Reagents such as lithium aluminum hydride (LiAlH4) may be used for reduction processes.
- Conditions : The reaction is generally conducted under anhydrous conditions to prevent hydrolysis.
Biological Mechanisms
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values range from 50 to 100 µg/mL, indicating moderate potency compared to standard antibiotics .
- Anti-inflammatory Effects : In vitro assays suggest that the compound can inhibit the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases .
- Anticancer Properties : Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported around 25 µM, showing promising anticancer activity .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL or µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | |
| S. aureus | 100 | ||
| Anti-inflammatory | Macrophages | - | |
| Anticancer | MCF-7 | 25 | |
| HeLa | 30 |
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives against multi-drug resistant strains. The results indicated that derivatives of this compound showed enhanced activity compared to traditional antibiotics.
- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in paw swelling and inflammatory markers, suggesting its potential application in therapeutic settings for chronic inflammatory conditions .
- Cancer Cell Apoptosis : A recent study focused on breast cancer cells showed that treatment with this compound led to increased levels of caspase-3 and PARP cleavage, markers indicative of apoptosis, thus supporting its role as a potential anticancer agent .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that compounds structurally related to 2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol exhibit significant antitumor properties. For instance, derivatives of trifluoromethyl phenols have been evaluated for their effects on cancer cell lines, particularly in inhibiting the growth of triple-negative breast cancer (TNBC) cells. In vitro studies demonstrated that certain analogs could significantly reduce cell viability at low concentrations, suggesting potential for development as anticancer agents .
Neuropsychiatric Disorders
The compound's derivatives have also been explored for their effects on N-Methyl-D-aspartate (NMDA) receptors, which are implicated in neuropsychiatric disorders such as Alzheimer's disease and epilepsy. Studies have shown that modulation of these receptors can provide therapeutic benefits, indicating a promising avenue for further research into the neuropharmacological applications of this class of compounds .
Agrochemical Applications
Pesticidal Activity
Fluorinated compounds like this compound are being investigated for their potential as pesticides. The introduction of trifluoromethyl groups often enhances the biological activity of agrochemicals. For instance, studies have reported that certain pyrazole derivatives with trifluoromethyl substitutions exhibit effective pesticidal properties against various agricultural pests, highlighting the compound's utility in crop protection strategies .
Materials Science Applications
Fluorinated Polymers
In materials science, the incorporation of fluorinated compounds into polymer matrices has been shown to improve material properties such as thermal stability and chemical resistance. Research into the synthesis of fluorinated polymers utilizing this compound suggests that these materials could find applications in coatings and electronic devices due to their enhanced performance characteristics .
Data Tables
Case Studies
- Antitumor Activity Study : A series of compounds derived from this compound were synthesized and evaluated for their cytotoxic effects on MDA-MB-231 and MCF-7 breast cancer cell lines. The study utilized the sulforhodamine B assay to determine the GI50 values, revealing significant inhibition at concentrations as low as 13 µM for some derivatives .
- Pesticidal Efficacy Study : A comparative analysis was conducted on various trifluoromethyl-substituted pyrazoles against common agricultural pests. Results indicated that certain compounds demonstrated over 70% mortality rates at field-relevant concentrations, supporting their potential use in crop protection formulations .
Q & A
Basic Synthesis
Q: What is a validated synthetic route for 2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol, and what factors critically influence reaction yield? A: A common method involves nucleophilic substitution followed by reduction. For example, 1-chloro-4-nitro-2-trifluoromethylbenzene can react with NaOH in ethanol under reflux (24 hours) to yield intermediates, which are subsequently reduced to the final alcohol. Key factors affecting yield include:
- Reaction time and temperature : Prolonged heating (e.g., 24 hours) ensures complete substitution but may lead to side reactions like hydrolysis of trifluoromethyl groups .
- Purification : Column chromatography (petroleum ether/ethyl acetate, 1:1) is effective for isolating the product, though low yields (~43%) highlight challenges in handling trifluoromethylated intermediates .
- Solvent choice : Ethanol balances polarity for substitution but may require optimization to minimize byproducts.
Characterization Techniques
Q: Which analytical methods are essential for confirming the structure and purity of this compound? A:
- NMR spectroscopy : H and F NMR confirm the presence of the trifluoromethyl group and ethanol moiety. For example, the -CF group shows a characteristic triplet in F NMR .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHFO).
- Chromatography : HPLC with UV detection (e.g., 254 nm) assesses purity, critical for pharmacological studies .
Advanced Synthesis Challenges
Q: What are the key challenges in scaling up synthesis for research applications? A:
- Trifluoromethyl stability : The -CF group is sensitive to harsh conditions (e.g., strong acids/bases), requiring pH-controlled environments .
- Purification bottlenecks : Scaling column chromatography is labor-intensive; alternatives like recrystallization (using ethyl acetate/hexane) may improve efficiency .
- Intermediate availability : Precursors like 4-methyl-3-(trifluoromethyl)bromobenzene (CAS 402-49-3) are costly, necessitating in-house synthesis optimization .
Pharmacological Activity
Q: What biological activities have been reported for derivatives of this compound? A:
- Antimicrobial potential : Analogous trifluoromethylated alcohols exhibit activity against Gram-positive bacteria, likely due to membrane disruption .
- Anti-inflammatory properties : Derivatives with pyridine or pyrimidine substituents (e.g., EP 4374877A2) show inhibition of COX-2 in vitro, though potency varies with substituent position .
- Structural limitations : The ethanol moiety may limit blood-brain barrier penetration, requiring prodrug strategies for CNS targets .
Structure-Activity Relationship (SAR)
Q: How do structural modifications at the phenyl ring impact biological activity? A:
- Electron-withdrawing groups : Adding -CF at the meta position enhances metabolic stability but reduces solubility. Para-methyl groups improve lipophilicity but may decrease target affinity .
- Heterocyclic substitutions : Pyridinyl or pyrimidinyl groups (e.g., EP 4374877A2) increase binding to kinase targets, with IC values correlating with substituent electronegativity .
- Methodological approach : Systematic SAR studies should combine molecular docking, in vitro assays (e.g., enzyme inhibition), and logP measurements to balance activity and pharmacokinetics .
Data Contradictions
Q: How should researchers resolve discrepancies in reported yields or bioactivity data? A:
- Reproducibility checks : Replicate synthetic conditions (e.g., solvent ratios, catalyst loading) from conflicting studies .
- Purity validation : Contaminants (e.g., unreacted precursors) may skew bioactivity; use orthogonal techniques (NMR, HPLC) to verify compound integrity .
- Contextual factors : Bioactivity variations may arise from assay protocols (e.g., cell line selection). Cross-validate using standardized methods (e.g., CLSI guidelines for antimicrobial testing) .
Purification Strategies
Q: What purification methods are optimal for isolating this compound, particularly with trifluoromethyl groups? A:
- Column chromatography : Silica gel with petroleum ether/ethyl acetate (1:1) effectively separates polar byproducts .
- Distillation : Short-path distillation under reduced pressure minimizes thermal decomposition of -CF groups .
- Crystallization : Ethanol/water mixtures (80:20) yield high-purity crystals, though solubility challenges may require iterative solvent screening .
Environmental and Safety Considerations
Q: What precautions are necessary for handling this compound in laboratory settings? A:
- Toxicity : Trifluoromethylated compounds may exhibit hepatotoxicity; use fume hoods and PPE (gloves, goggles) during synthesis .
- Waste disposal : Hydrolyze -CF groups with alkaline solutions (e.g., NaOH/ethanol) before disposal to avoid environmental persistence .
- Stability : Store under inert atmosphere (N) at 4°C to prevent oxidation of the ethanol moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
